(-)-Methyl (R)-3-hydroxyvalerate

Übersicht

Beschreibung

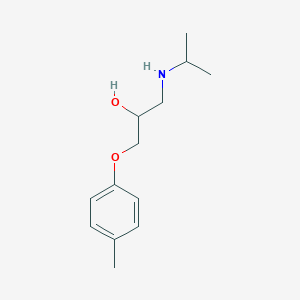

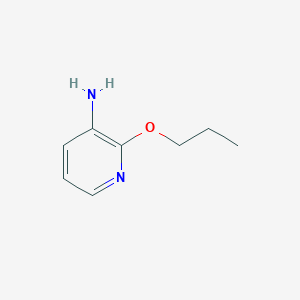

(-)-Methyl (R)-3-hydroxyvalerate is a chiral molecule that is part of a broader class of compounds known as 3-hydroxyalkanoic acid methylesters. These compounds are of significant interest due to their enantiomeric purity and potential applications in various fields, including the synthesis of biopolymers and pharmaceuticals. The R-enantiomer of 3-hydroxyalkanoic acids and their methylesters, such as this compound, are particularly valuable due to their high enantiomeric excess, which is crucial for their biological activity .

Synthesis Analysis

The synthesis of enantiomerically pure R-3-hydroxyalkanoic acids and their methylesters can be achieved through the hydrolytic degradation of polyhydroxyalkanoate copolymers synthesized by Pseudomonas putida. This process involves isolating the polymer through solvent recovery, followed by acid methanolysis. The resulting methylester mixture can then be distilled to obtain fractions with high purity and yield. For instance, the distillation of 3-hydroxyalkanoic acid methylesters can achieve purities exceeding 96 mol% and yields up to 99.9% (w/w). Saponification of these methylester fractions yields the corresponding 3-hydroxyalkanoic acids with recovery rates up to 92.8% (w/w) .

Molecular Structure Analysis

High-resolution solid-state 13C NMR studies provide insights into the molecular structure of poly[(R)-3-hydroxybutyric] acid, which is structurally related to this compound. The 13C NMR spectra reveal the presence of different phases within the polymer, including crystalline and amorphous regions, which exhibit distinct molecular mobilities. The spectral deconvolution indicates the relative amounts of these phases and their temperature-dependent behavior .

Chemical Reactions Analysis

The chemical reactions involving this compound and related compounds are diverse. For example, the condensation of propiophenone with methyl and bornyl acetates, followed by hydrolysis, can afford 3-hydroxy-3-phenylvaleric acid in an enantiomerically pure form. This showcases the potential of using chiral 3-hydroxyalkanoic acids and their derivatives in asymmetric synthesis . Additionally, enantiomerically pure methyl hydrogen (R)-3-methylglutarate, a related compound, has been used to synthesize biologically active compounds, including insect pheromones, demonstrating the versatility of these chiral building blocks in chemical reactions .

Physical and Chemical Properties Analysis

The physical properties of poly(3-hydroxybutyrate-co-3-hydroxy-4-methylvalerate) copolyesters, which include this compound units, are influenced by the comonomer composition. The melting temperature and glass-transition temperature decrease with an increase in the 3-hydroxy-4-methylvalerate (3H4MV) content. The degree of X-ray crystallinity also decreases as the 3H4MV content increases, which affects the material's physical properties. Enzymatic degradation studies show that the rate of erosion of these copolymers increases with the 3H4MV composition, reaching a peak at 7 mol % of 3H4MV, followed by a decrease in the erosion rate . This highlights the importance of comonomer composition in determining the physical and chemical properties of materials containing this compound.

Wissenschaftliche Forschungsanwendungen

Biobased Chemical Production (-)-Methyl (R)-3-hydroxyvalerate, as part of polyhydroxyalkanoates (PHA), has been utilized in the production of biobased bulk chemicals. For example, PHA containing small amounts of 3-hydroxyvalerate was used to convert 3-hydroxybutyrate monomer to methyl crotonate. This process bypasses complex and costly isolation steps, demonstrating a significant advantage in producing biobased chemicals (Spekreijse et al., 2016).

Industrial Scale Production of Polymers The compound has been involved in the large-scale production of various copolymers, including those with (R)-3-hydroxybutyrate and (R)-3-hydroxyvalerate. Over 24 companies worldwide engage in PHA production, showcasing the industrial significance of these polymers. The production cost and technological advancements play a crucial role in the expansion of these applications (Guo-Qiang Chen, 2010).

Polymer Blends and Materials Science Studies on the miscibility and morphology of chiral semicrystalline poly-(R)-(3-hydroxybutyrate)/chitosan and poly-(R)-(3-hydroxybutyrate-co-3-hydroxyvalerate)/chitosan blends contribute to the understanding of polymer blends' phase structures. These findings have implications in materials science, particularly in the development of new polymer materials (Cheung et al., 2002).

Polymer Biosynthesis The biosynthesis of the 3-hydroxyvalerate monomer of PHA from succinic acid has been explored, providing insights into microbial processes for polymer production. Understanding the biosynthetic pathways is crucial for developing efficient production methods of these biopolymers (Williams et al., 2004).

Biodegradable Polymer Applications this compound is a key component in biodegradable polyhydroxyalkanoates, which are used for a variety of applications, including biomedical devices and tissue engineering. The versatility and biodegradability of these polymers make them suitable for these advanced applications (Chen & Wu, 2005).

Degradation in Marine Environments Research on the degradation of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) in marine environments provides valuable data for environmental impact assessments. This research is critical for understanding the lifetime and degradation mechanisms of these biopolymers in natural aquatic systems (Deroiné et al., 2014).

DNA Methylation Analysis Although not directly related to this compound, the methylKit tool is used for the analysis of genome-wide DNA methylation profiles. This tool is significant in epigenetic research, which involves the study of chemical modifications of DNA (Akalin et al., 2012).

Eigenschaften

IUPAC Name |

methyl (3R)-3-hydroxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFXKKFVUDJSPJ-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472999 | |

| Record name | (-)-Methyl (R)-3-hydroxyvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60793-22-8 | |

| Record name | (-)-Methyl (R)-3-hydroxyvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(Trimethoxysilyl)propyl]prop-2-enamide](/img/structure/B3029200.png)

![6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B3029205.png)